Ethyl 2-{[3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl]sulfanyl}propanoate
Overview
Description
Ethyl 2-{[3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl]thio}propanoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a phenyl group attached to a pyridine ring, which is further connected to an ethyl propanoate moiety through a thioether linkage. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl]sulfanyl}propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate starting materials such as 4-fluorobenzaldehyde, acetophenone, and malononitrile in the presence of a base like piperidine.
Thioether Formation: The synthesized pyridine derivative is then reacted with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate to form the thioether linkage.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl]thio}propanoate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, bases like sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
Ethyl 2-{[3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl]thio}propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{[3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl]sulfanyl}propanoate involves its interaction with specific molecular targets. The cyano group and the fluorophenyl group are known to enhance the compound’s binding affinity to certain enzymes and receptors. The thioether linkage may also play a role in modulating the compound’s biological activity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Ethyl 2-{[3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl]thio}propanoate can be compared with other similar compounds such as:
Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate: Similar in having a cyano and fluorophenyl group but differs in the presence of an oxobutanoate moiety.
Ethyl 2-cyano-3-(4-(4-fluorophenyl)-2-thienyl)-2-propenoate: Contains a thienyl group instead of a pyridine ring.
Ethyl 3-cyano-3-(4-fluorophenyl)-2-oxopropanoate: Similar in having a cyano and fluorophenyl group but differs in the presence of an oxopropanoate moiety.
The uniqueness of Ethyl 2-{[3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl]sulfanyl}propanoate lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl]sulfanylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2S/c1-3-28-23(27)15(2)29-22-20(14-25)19(16-9-11-18(24)12-10-16)13-21(26-22)17-7-5-4-6-8-17/h4-13,15H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGDYUQVQNICIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.